molecular formula C7H13NO2 B350015 3-(Pyrrolidin-1-yl)propanoic acid CAS No. 76234-38-3

3-(Pyrrolidin-1-yl)propanoic acid

Cat. No.: B350015
CAS No.: 76234-38-3
M. Wt: 143.18g/mol
InChI Key: BRSKDXVJFXXUKX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propanoic acid, also known as 3-PYRROLIDIN-1-YL-PROPIONIC ACID HCL, has the chemical formula C7H13NO2 and a molecular weight of 143.18 . It is used to prepare acylaminophenothiazines as neuroprotective agents .


Synthesis Analysis

The synthesis of this compound involves several steps . First, 3-Pyrrolidone is synthesized using pyrrolidine and ketone base as raw materials, under alkaline catalytic conditions. Then, the carbonyl group of 3-Pyrrolidone is reduced in the presence of hydrogen using lithium aluminum hydride or a similar reducing agent to obtain 3-Pyrrolidin-1-ol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.114±0.06 g/cm3, a melting point of 162-172°C, and a predicted boiling point of 263.7±23.0 °C .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The compound has been used in the synthesis and crystal structure determination of related compounds. For example, a study involved the synthesis of 3-(pyrrole-2′-carboxamido)propanoic acid from β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation. The crystal structure was determined using X-ray diffraction, revealing insights into the molecular arrangement and hydrogen bonding patterns (Zeng Xiang, 2005).

  • Asymmetric Synthesis : The compound has been involved in the study of asymmetric synthesis, such as the asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters. This process was shown to produce good yields with high enantioselectivities, highlighting its potential in the synthesis of chiral compounds (E. Tayama et al., 2012).

  • Pharmaceutical Research and Drug Design : Research has explored its use in the development of therapeutic agents. For instance, one study described the synthesis of trans-Pt(II) compounds with 3-(pyridin-3-yl)propanoic acid ligands for potential use as thermoactivated anticancer agents (S. Cabrera et al., 2019).

  • Synthesis of β-Lactams and Azetidinones : The compound has been utilized in the synthesis of monocyclic-2-azetidinones, where its structure has influenced the diastereoselectivity of reactions. This research contributes to the development of new methodologies for synthesizing these important chemical structures (M. Behzadi et al., 2015).

  • Enzymatic Synthesis : It has also been used in enzymatic processes. For example, a study involved the synthesis of a key intermediate, (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid, using recombinant d-threonine aldolase for the production of a developmental drug candidate (S. Goldberg et al., 2015).

  • Radiopharmaceutical Applications : Research has also looked into its use in radiopharmaceutical chemistry, where derivatives have been synthesized and evaluated for potential application in targeted 99mTc radiopharmaceuticals (G. Makris et al., 2012).

Safety and Hazards

3-(Pyrrolidin-1-yl)propanoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment such as gloves and goggles .

Relevant Papers Relevant papers on this compound can be found at the following links . These papers may provide more detailed information on the compound’s properties, synthesis, and applications.

Properties

IUPAC Name

3-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSKDXVJFXXUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76234-38-3
Record name 3-(1-Pyrrolidinyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(Pyrrolidin-1-yl)propanoic acid
Reactant of Route 3
3-(Pyrrolidin-1-yl)propanoic acid

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